5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene
Description
5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene is a substituted indene derivative characterized by a fused bicyclic structure comprising a benzene ring and a partially saturated cyclopentane ring. The compound features a bromine atom at position 5, a methyl group at position 6, and a nitro group at position 3.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrNO2/c1-6-5-7-3-2-4-8(7)10(9(6)11)12(13)14/h5H,2-4H2,1H3 |
InChI Key |
XUGAYBAOIWQPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methyl-4-nitro-2,3-dihydro-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 5-bromo-6-methyl-4-amino-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Electronic Differences
The biological and physicochemical properties of dihydro-1H-indene derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Bioactivity Trends : Compounds with EDG (e.g., 12d) exhibit higher antiproliferative activity, suggesting that the target compound’s EWG-dominated structure may require optimization for similar applications .
Anti-Inflammatory Activity
Diaporindenes A–D (e.g., compound 39) and isoprenylisobenzofuran A, isolated from mangrove fungi, inhibit nitric oxide (NO) production with IC₅₀ values of 4.2–9.0 µM . While the target compound’s nitro group may mimic the benzodioxan moiety in Diaporindenes, its lack of oxygen-rich substituents could limit anti-inflammatory potency.
Antiproliferative Activity
4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., 12d) show >75% inhibition of cancer cell proliferation at 0.1 mM, attributed to EDG enhancing tubulin binding . In contrast, the target compound’s nitro group may reduce affinity for tubulin due to steric hindrance or electronic repulsion.
Antimycobacterial Potential
2,3-Dihydro-1H-indene derivatives with lipophilic substituents (e.g., bromo, chloro) exhibit activity against Mycobacterium tuberculosis . The target compound’s bromo and nitro groups may enhance lipophilicity, but their combined steric effects could compromise membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
